molecular formula C10H11ClO3 B13635866 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B13635866
M. Wt: 214.64 g/mol
InChI Key: FIYFURASRNOAMS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of a phenolic compound and is known for its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with chloroacetic anhydride . The reaction typically involves the following steps:

  • Dissolve 4-hydroxy-3-methoxybenzyl alcohol in an appropriate solvent such as ethanol.
  • Add chloroacetic anhydride to the solution.
  • Stir the mixture at room temperature for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenolic compounds.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its non-chlorinated analogs. This uniqueness makes it valuable for specific chemical transformations and applications in research and industry.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(5-chloro-2-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO3/c1-3-8(12)7-4-6(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3

InChI Key

FIYFURASRNOAMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)OC)O

Origin of Product

United States

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